molecular formula C7H3BrClIN2 B1613680 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-07-3

7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

货号: B1613680
CAS 编号: 1000342-07-3
分子量: 357.37 g/mol
InChI 键: RBOBRJRXABXCHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a halogen-rich heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with bromine (position 7), chlorine (position 4), and iodine (position 3). This trifunctional scaffold combines the electronic and steric effects of three distinct halogens, making it a versatile intermediate in medicinal chemistry and materials science. The iodine atom at position 3 enhances reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira), while bromine and chlorine provide additional sites for derivatization or stability modulation .

属性

IUPAC Name

7-bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-3-1-12-7(9)5-4(10)2-11-6(3)5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOBRJRXABXCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=CN=C2Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646790
Record name 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-07-3
Record name 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Halogenation

  • Selective halogenation is crucial to obtain the tri-halogenated product. Bromination and iodination are typically carried out using elemental halogens (Br2, I2) or halogenating reagents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl).
  • For example, bromination at the 7-position can be achieved by treating the intermediate azaindole with bromine in chloroform at 0°C to room temperature for 10 to 60 minutes or with NBS in organic solvents like dichloromethane or tetrahydrofuran (THF) in the presence of a base such as triethylamine for 1 to 16 hours.
  • Iodination can be performed using iodine monochloride in acetic acid at elevated temperatures (e.g., 75°C for 3 hours) to selectively iodinate pyridine derivatives.

Palladium-Catalyzed Cross-Coupling

  • Suzuki coupling is commonly used to introduce aryl or heteroaryl groups onto the pyrrolo[3,2-c]pyridine scaffold. For instance, 5-bromo-7-azaindole reacts with phenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst and potassium carbonate base in a dioxane/water mixture at 80°C to reflux for 1 to 16 hours.
  • Sonogashira coupling has been employed to generate key pyrrolopyridine intermediates by coupling substituted bromo-iodopyridines with alkynes under palladium catalysis, followed by base-catalyzed ring closure.
  • These palladium-mediated couplings enable the construction of the fused heterocyclic core and installation of substituents at precise positions.

Protection and Functional Group Manipulation

  • Protecting groups such as Boc (tert-butoxycarbonyl) are introduced at the nitrogen (N-1) position to improve yields and selectivity during subsequent transformations, especially when introducing amino substituents or during cyclization steps.
  • Tosylation (introduction of tosyl groups) is used to activate intermediates for further substitution, typically performed by treating the intermediate with tosyl chloride and a base (e.g., aqueous sodium hydroxide or lithium diisopropylamide) in organic solvents at low temperatures (-78°C to room temperature).

Representative Synthetic Route (Adapted from Literature)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Iodination Iodine monochloride (1 M in AcOH), AcOH solvent, 75°C, 3 h Selective iodination of 4-amino-2-bromopyridine to give 2-bromo-5-iodopyridin-4-amine (38% yield)
2 Sonogashira Coupling Pd catalyst, alkyne substrate, base, solvent (THF or dioxane), inert atmosphere Coupling of substituted bromo-iodopyridine with alkyne to form pyrrolopyridine intermediate
3 Base-Catalyzed Ring Closure Base (e.g., K2CO3), solvent (THF), room temp to reflux Formation of the pyrrolo[3,2-c]pyridine fused ring system
4 Bromination Bromine or NBS, organic solvent (CHCl3, DCM), 0°C to room temp, 10-60 min Introduction of bromine at position 7
5 Chlorination (if required) Chlorinating agent (e.g., N-chlorosuccinimide), controlled conditions Introduction of chlorine at position 4
6 Protection/Tosylation Tosyl chloride, base (NaOH or LDA), organic solvent (DCM or THF), -78°C to RT Introduction of tosyl group for activation or protection
7 Purification Chromatography (silica gel), recrystallization Isolation of pure this compound

Detailed Research Findings

  • The regioselective halogenation is challenging due to the multiple reactive sites on the pyrrolo[3,2-c]pyridine scaffold. Careful control of reagent equivalents, temperature, and reaction time is essential to avoid over-halogenation or undesired isomers.
  • The use of palladium catalysts with diphosphine ligands such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) improves coupling efficiency and selectivity.
  • Protecting the nitrogen atom with Boc groups prior to amino substitution enhances yields and prevents side reactions during cyclization and coupling steps.
  • Purification of regioisomers, especially after iodination, often requires chromatographic separation due to the formation of undesired isomers.
  • The overall synthetic approach is modular, allowing variation of substituents on the pyrrolo[3,2-c]pyridine core for medicinal chemistry optimization.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Temperature Time Yield/Notes
Iodination Iodine monochloride in AcOH 75°C 3 h 38% isolated yield (regioselective)
Bromination Br2 in CHCl3 or NBS with triethylamine in DCM or THF 0°C to RT 10 min to 16 h Selective bromination at C-7
Suzuki Coupling Pd(dppf)Cl2, phenylboronic acid, K2CO3, dioxane/water 80°C to reflux 1 to 16 h Efficient C-C bond formation
Sonogashira Coupling Pd catalyst, alkyne, base, inert atmosphere RT to reflux Several hours Formation of pyrrolopyridine core
Tosylation Tosyl chloride, NaOH or LDA, DCM or THF -78°C to RT 30 min to 12 h Protection or activation step

化学反应分析

Types of Reactions

7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce various aryl or alkyl-substituted pyrrolo[3,2-c]pyridines.

科学研究应用

Medicinal Chemistry

7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has shown that derivatives of pyrrolo[3,2-c]pyridine exhibit promising anticancer properties. A study demonstrated that compounds with similar structures inhibited the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis .

Drug Development

Due to its unique structure, this compound serves as a scaffold for drug development. It can be modified to enhance its pharmacological properties.

Example: Synthesis of Derivatives
A series of derivatives were synthesized based on this compound, leading to compounds with improved efficacy against various diseases, including neurodegenerative disorders .

Material Science

The compound is also explored for its applications in material science, particularly in the development of organic semiconductors and polymers.

Application in Organic Electronics
Research indicates that pyrrolo[3,2-c]pyridine derivatives can be used as hole transport materials in organic light-emitting diodes (OLEDs). Their electronic properties facilitate efficient charge transport, enhancing device performance .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAnticancer agentsInhibition of cancer cell growth through targeted pathways
Drug DevelopmentScaffold for new drugsEnhanced efficacy in neurodegenerative diseases
Material ScienceOrganic semiconductorsEffective hole transport materials for OLEDs

作用机制

The mechanism of action of 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s halogen atoms can participate in halogen bonding, which can influence its binding affinity and specificity towards target molecules .

相似化合物的比较

Structural Analogues in the Pyrrolo-Pyridine Family

A. Halogen Substitution Patterns

Compound Name Core Structure Substituents (Position) Key Properties/Applications Reference
7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Br (7), Cl (4), I (3) High reactivity in cross-coupling; potential kinase inhibitor intermediate
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (5), I (3) Sonogashira coupling precursor (e.g., compounds 20b-d in )
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (5), Cl (6) Antimicrobial activity; intermediate for N-acylamino derivatives
4-Bromo-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Br (4) Simpler halogenation profile; used in metal coordination complexes

Key Insights :

  • Iodine vs. Bromine/Chlorine: The iodine substituent in the target compound confers superior reactivity in aryl-iodide-selective couplings compared to bromo- or chloro-analogues (e.g., compound 15 in required Pd catalysis for Sonogashira reactions) .
  • Positional Effects : Halogens at positions 3 and 7 (pyrrolo[3,2-c]pyridine) may sterically hinder electrophilic substitutions compared to pyrrolo[2,3-b]pyridines, where substituents are less congested .

B. Core Scaffold Variations

Compound Name Core Structure Key Differences Applications Reference
4-Chlorofuro[3,2-c]pyridine Furo[3,2-c]pyridine Oxygen atom replaces pyrrole nitrogen Suzuki coupling substrate for antimicrobial agents
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine Pyrimidine ring instead of pyridine Unspecified biological activity

Key Insights :

  • Electron Density : The pyrrolo[3,2-c]pyridine core has a π-deficient aromatic system due to the electron-withdrawing pyridine nitrogen, whereas furo[3,2-c]pyridine () is less electron-deficient, altering reactivity in metal-catalyzed reactions .
  • Biological Relevance : Furo[3,2-c]pyridine derivatives exhibit antipsychotic activity (), suggesting that the target compound’s pyrrolo-pyridine core may also interact with CNS targets if functionalized appropriately.

A. Cross-Coupling Reactivity

  • Sonogashira Coupling: The target compound’s iodine at position 3 enables efficient coupling with terminal alkynes under mild conditions, similar to 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (compound 15 in ), which achieved 51–75% yields with arylacetylenes .
  • Suzuki Coupling : Bromine at position 7 is less reactive than iodine but can participate in Suzuki reactions with boronic acids, as demonstrated for 4-chlorofuro[3,2-c]pyridine ().

生物活性

7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by the presence of bromine, chlorine, and iodine substituents on the pyrrolo[3,2-c]pyridine core, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C7H3BrClIN2
  • Molecular Weight : 357.37 g/mol
  • CAS Number : 1000342-07-3

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of various kinases involved in cancer progression. The inhibition of WEE1 kinase, a critical regulator of the cell cycle, has been particularly noted. Inhibition of WEE1 leads to premature entry into mitosis and subsequent cell death in cancer cells .

Anti-inflammatory Properties

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Compounds in this class have shown significant radical scavenging activity and protection against oxidative stress-induced cellular damage . This property is crucial for developing treatments for diseases associated with oxidative stress.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that incorporate halogenation reactions. The introduction of iodine and bromine can be achieved through electrophilic aromatic substitution reactions on appropriately substituted pyridine derivatives. The following table summarizes some synthetic routes and yields reported in the literature:

Synthetic Route Yield (%) References
Halogenation of pyrrole derivatives75%
Electrophilic substitution on pyridine85%
Multi-step synthesis involving coupling reactions65%

Case Studies

  • DYRK1A Inhibition : A study highlighted the development of pyrrolo[2,3-b]pyridine derivatives as selective DYRK1A inhibitors with nanomolar potency. These findings suggest that modifications to the pyrrolo structure could enhance biological activity against specific targets .
  • Neuroprotection : In another case study, derivatives showed protective effects against neurodegeneration models by modulating inflammatory pathways and reducing oxidative stress . This opens avenues for research in neurodegenerative diseases such as Alzheimer's.

常见问题

Q. What are the key synthetic challenges in preparing 7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine?

The synthesis of this polyhalogenated pyrrolopyridine derivative faces challenges in regioselectivity and halogen reactivity control . For example, bromination and iodination at adjacent positions (C3 and C7) can lead to competing side reactions due to steric hindrance and electronic effects. A regioselective approach, such as using directed ortho-metalation or sequential halogenation under controlled temperatures (e.g., −78°C for iodine incorporation), is often required . Additionally, protecting group strategies (e.g., tosyl or phenylsulfonyl groups) may stabilize the pyrrolo-pyridine core during halogenation steps .

Q. How can researchers verify the purity and structural identity of this compound?

Characterization should combine analytical techniques :

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Multinuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) to resolve overlapping signals caused by halogen substituents. For example, ¹³C NMR can distinguish between bromine- and iodine-induced deshielding effects .
  • X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in substitution patterns, as demonstrated in studies of related pyrrolo-pyrimidine derivatives .
    Note: Commercial suppliers may not provide analytical data, necessitating in-house validation .

Q. What solvent systems are optimal for handling this compound in reactions?

Due to its low solubility in polar solvents, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended for dissolution. For coupling reactions (e.g., Suzuki-Miyaura), a mixture of toluene/ethanol/water (4:1:1) has been effective for similar halogenated pyrrolopyridines .

Advanced Research Questions

Q. How can conflicting reactivity data in halogen substitution reactions be resolved?

Discrepancies in halogen reactivity (e.g., iodine vs. bromine displacement) often arise from solvent polarity and catalyst choice . For example:

  • Palladium catalysts (e.g., Pd(PPh₃)₄) favor iodine displacement in cross-coupling reactions, while copper-mediated conditions may preserve bromine .
  • Steric effects from bulky ligands (e.g., XPhos) can suppress undesired β-hydride elimination during coupling steps .
    Systematic screening of temperature , base (e.g., Cs₂CO₃ vs. K₃PO₄), and catalyst loading is critical to reconcile contradictory results .

Q. What strategies optimize catalytic reductive cyclization for pyrrolo-pyridine derivatives?

Advanced methods include:

  • Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates, which avoids hazardous gas handling .
  • Phase-transfer catalysis (e.g., benzyltriethylammonium chloride) to enhance reaction rates in biphasic systems, as shown in imidazo-pyridine syntheses .
    Monitor reaction progress via in situ FTIR to detect intermediate nitroarene reduction stages .

Q. How do halogen substituents influence the compound’s biological activity in kinase inhibition assays?

Structure-activity relationship (SAR) studies indicate:

  • Bromine at C7 enhances hydrophobic interactions with kinase ATP-binding pockets.
  • Iodine at C3 may improve binding affinity but reduce solubility, requiring prodrug strategies .
    Contradictory data on chlorine’s role (C4) suggest context-dependent effects; use molecular docking with kinase crystal structures (e.g., PDB 1ATP) to rationalize observations .

Safety and Handling

Q. What precautions are necessary for handling polyhalogenated pyrrolopyridines?

  • Use glove boxes or fume hoods to minimize inhalation/contact risks.
  • Store under inert gas (argon) at −20°C to prevent degradation.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHSO₃ for iodine residues) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data?

Discrepancies often arise from polymorphism or solvent residues in crystallization. For example:

  • Recrystallize the compound from acetonitrile/ethyl acetate to obtain a consistent polymorph .
  • Use DSC (Differential Scanning Calorimetry) to verify thermal stability and detect solvates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。